(7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound consists of a benzofuran moiety linked to a pyrimidine-containing azetidine. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have focused on the compound's role as an inhibitor of specific cancer-related pathways and its potential as an immunotherapeutic agent. Below are key findings regarding its biological activity:
1. Anticancer Activity
Several studies have evaluated the anticancer properties of this compound through various in vitro and in vivo assays.
- Inhibition of V600EBRAF : The compound was tested for its ability to inhibit the V600EBRAF mutant kinase, a common target in melanoma treatment. In enzyme assays, it demonstrated significant inhibitory effects at concentrations as low as 1 µM, with some derivatives achieving over 90% inhibition .
Compound | % Inhibition at 1 µM |
---|---|
This compound | 90%+ |
Ethylamine analogue | 55% |
Propylamine analogue | 99% |
2. Mechanistic Studies
The mechanism of action appears to involve the disruption of signaling pathways associated with tumor growth and survival. The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
3. Immunotherapeutic Potential
In addition to its anticancer properties, preliminary studies suggest that this compound may modulate immune responses. It has been shown to enhance T-cell activation and inhibit PD-L1 interactions, which are critical in tumor evasion from immune surveillance .
Case Studies
Case Study 1: Melanoma Treatment
A recent study investigated the efficacy of this compound in a melanoma mouse model. Mice treated with the compound exhibited significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers within the tumors, indicating effective therapeutic action.
Case Study 2: Immune Response Modulation
Another study assessed the immunomodulatory effects of the compound in vitro using human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with the compound led to increased production of cytokines such as IL-2 and IFN-gamma, suggesting enhanced T-cell activity against tumor cells.
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-5-2-4-11-8-14(24-15(11)13)16(22)21-9-12(10-21)20-17-18-6-3-7-19-17/h2-8,12H,9-10H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGRJBQXAKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.